1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a highly specialized organic compound featuring a complex molecular structure. The compound contains both furan and indole rings, linked through a piperidinyl group and a ketone moiety, which makes it a subject of considerable interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:
Formation of the Furan Moiety: Starting with furan-2-carbaldehyde, this is reacted with an appropriate thiol to introduce the thiomethyl group.
Piperidine Attachment: The thiomethylfuran derivative undergoes nucleophilic substitution with piperidine, forming the furan-piperidine intermediate.
Indole Addition: The final stage involves the coupling of the furan-piperidine intermediate with an indole-3-carbaldehyde derivative, followed by oxidation to yield the desired ketone compound.
Industrial Production Methods: Industrial methods for large-scale production may employ catalysts to enhance reaction rates and improve yields. Process optimization often involves careful control of reaction temperature, pressure, and solvent systems to ensure high purity and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation to form various oxidative derivatives, particularly at the indole and furan rings.
Reduction: Reduction reactions typically focus on the ketone moiety, reducing it to secondary alcohol.
Substitution: Both the furan and indole rings can be subjected to electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and strong bases are commonly employed.
Major Products Formed:
**Oxidative Derivatives
Properties
IUPAC Name |
1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-20(18-12-22-19-6-2-1-5-17(18)19)21(25)23-9-7-15(8-10-23)13-27-14-16-4-3-11-26-16/h1-6,11-12,15,22H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJAUZZMNUKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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